N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(10-4-3-5-10)15-12-8-9-17-13-7-2-1-6-11(12)13/h1-2,4,6-7,12H,3,5,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFGVCZILROQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C1)C(=O)NC2CCOC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chromene derivative, the cyclobutene ring can be introduced through a series of reactions involving halogenation, nucleophilic substitution, and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient conversion of reactants to the desired product. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different chemical environments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, significantly altering the compound’s properties .
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-chromen-4-yl)acetamide
- (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
- N-3,4-dihydro-2H-chromen-4-yl-N-ethylamine
Uniqueness
Compared to these similar compounds, N-(3,4-dihydro-2H-chromen-4-yl)cyclobutene-1-carboxamide stands out due to the presence of the cyclobutene ring, which imparts unique steric and electronic properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
